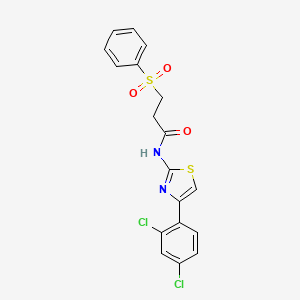![molecular formula C11H11ClF3N3O B2490816 N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine CAS No. 338979-14-9](/img/structure/B2490816.png)
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine and pyridine derivatives involves innovative strategies, such as the one-pot formation of substituted pyridinium salts through addition reactions and cyclization processes. For instance, the addition of alkylaminopenta-2,4-dienals to N-acyliminium ions followed by dehydrative cyclization forms pyridinium salts with 3-position substitutions by nitrogen heterocycles, illustrating a methodology that could be adapted for synthesizing N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine analogs (Peixoto et al., 2010).
Molecular Structure Analysis
Molecular and crystal structure analyses are crucial for understanding the conformational flexibility and the role of hydrogen bonds in stabilizing molecule arrangements in crystals. Research has shown that molecules like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine and its analogs possess extensive intramolecular and intermolecular hydrogen bonding, influencing their crystal packing and molecular associations (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The compound's chemical reactivity can be explored through studies on similar structures, such as the ring contraction of trifluoromethyl-substituted piperidines to pyrrolidines, showcasing the potential chemical transformations N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine might undergo (Feraldi‐Xypolia et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are inferred from studies on compounds with similar functionalities. The analysis of hydroxylamine derivatives and their reaction with various compounds provides insights into the solubility and potential physical state of our compound under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals and stability under various conditions, can be derived from the study of reactions of hydroxylamine with chromones to form isoxazolols, demonstrating the nucleophilic addition and cyclization reactions characteristic of hydroxylamine derivatives (Sosnovskikh et al., 2006).
Applications De Recherche Scientifique
Synthesis Approaches:
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a rigid diamine significant in medicinal chemistry, was proposed. This method involved the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
- A process for synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was detailed. This synthesis involved chlorination of 2-amino-4-methylpyridine, followed by condensation with piperidine, achieving an overall yield of about 62% (Li Shen, 2012).
Chemical Transformations and Reactions:
- A study on the metabolism of flumatinib in Chronic Myelogenous Leukemia patients revealed the main metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of trifluoromethyl and pyridine was observed to facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine (Aishen Gong et al., 2010).
- The synthesis of pyrazolo[1,5‐a]Pyridines via Azirines involved the use of 3'-Bromoacetophenone, 2-Chloro-5-(trifluoromethyl)pyridine, and other reactants. This synthesis is significant in the context of pyridines and azirines, highlighting the importance of heating caution and waste disposal (Greszler & Stevens, 2009).
Biological Synthesis and Applications:
- The identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor was discussed. The compound showed potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and induced an increase in cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).
Chemical Derivatives and Advanced Synthesis:
- A method for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates was introduced, utilizing a trifluoromethyl-containing building block. The primary products were transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis (Khlebnikov et al., 2018).
- The preparation of 2,6-Disubstituted and 2,2,6-trisubstituted piperidines from serine involved Claisen rearrangement and was deemed a general route to optically pure piperidines with substituents alpha to nitrogen. The products were versatile intermediates for making a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Propriétés
IUPAC Name |
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c12-9-5-7(11(13,14)15)6-16-10(9)18-3-1-8(17-19)2-4-18/h5-6,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGZOAMFHBBQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)
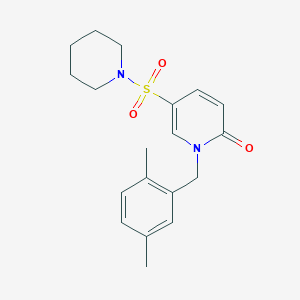

![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
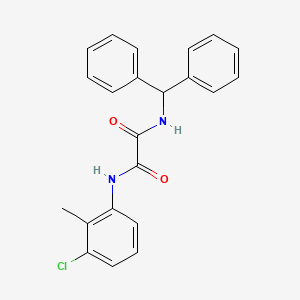
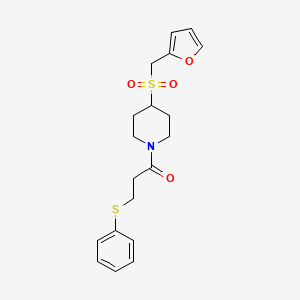
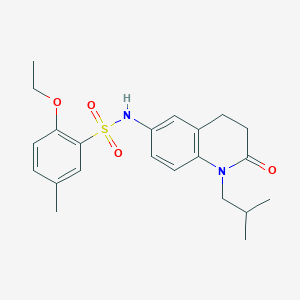
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)
